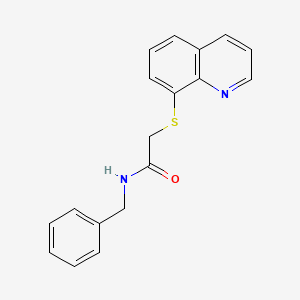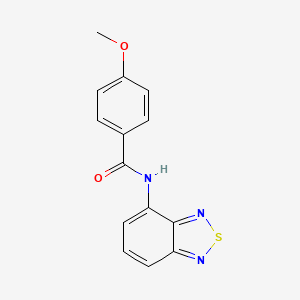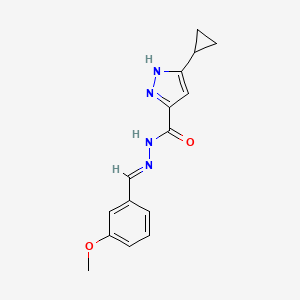![molecular formula C19H23N3O2S B5522038 (1S*,5R*)-3-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5522038.png)
(1S*,5R*)-3-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest is part of a broader class of chemicals that include benzothiazole and benzimidazole derivatives, which have been extensively studied for their unique structural, conformational, and pharmacological properties. These compounds often exhibit a range of biological activities and serve as building blocks for more complex chemical syntheses.
Synthesis Analysis
The synthesis of similar compounds involves complex organic reactions, including condensation, cyclization, and methylation processes. For instance, benzothiazole and benzimidazole derivatives have been synthesized from azabicyclo nonanols using various catalytic and reagent-driven processes. These syntheses are characterized by their ability to produce compounds with specific conformations and structural features, as shown in studies by Iriepa et al. (1997) and Sundararajan et al. (2015) (Iriepa et al., 1997) (Sundararajan et al., 2015).
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using spectroscopic techniques like NMR and IR spectroscopy, alongside X-ray crystallography. These studies reveal the presence of specific conformational features such as chair-chair conformations and intramolecular hydrogen bonding, which are crucial for the compounds' pharmacological activities (Iriepa et al., 1997).
Chemical Reactions and Properties
Compounds in this category undergo a variety of chemical reactions, including cycloaddition, methylation, and esterification, to name a few. These reactions are pivotal for modifying the chemical structure to achieve desired physical and chemical properties. The reactivity is often influenced by the compound's conformation and the presence of specific functional groups (Shieh et al., 2001).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are determined by the compound's molecular structure. Spectroscopic and thermal analyses, such as TG/DTA and DSC, provide insights into these properties and their implications for compound stability and application (Inkaya, 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interactions with other chemical entities, are crucial for understanding the compound's behavior in chemical syntheses and potential applications. Studies often focus on understanding these properties through experimental and computational methods to predict behavior in complex chemical systems (Ho & Lin, 1997).
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Research has delved into the synthesis and structural analysis of compounds derived from benzothiazole, including the detailed study of their pharmacological properties. Notably, compounds related to the specified chemical structure have been synthesized and studied for their conformational preferences and intramolecular interactions. For example, studies have described the synthesis of benzimidazole and benzothiazole carbamates with a focus on their structural and conformational analysis through spectroscopic methods and crystallographic studies. These compounds exhibit preferred flattened chair-chair conformations and demonstrate the presence of specific intramolecular hydrogen bonds, highlighting their complex structural characteristics (Iriepa et al., 1997), (Iriepa et al., 2004).
Pharmacological Applications
Further research into similar compounds has explored their potential pharmacological applications, particularly focusing on their receptor affinity and cytotoxic activity. For instance, a study on bicyclic σ receptor ligands derived from similar structural frameworks demonstrated significant σ1 receptor affinity and cytotoxic activity against human tumor cell lines, indicating their potential for therapeutic applications in oncology (Geiger et al., 2007).
Molecular Docking and Biological Activity
Recent advances include the synthesis and characterization of novel derivatives, with some studies extending to molecular docking and analysis of their biological activity. These investigations provide insights into the compounds' interactions with biological targets and their potential antibacterial and antitumor efficacy. For example, novel 1,4‐naphthoquinone derivatives and their metal complexes have been synthesized and characterized, showing promising antibacterial activities and potential as chelators for metal ions involved in biological processes (Ekennia et al., 2018).
Propiedades
IUPAC Name |
(1S,5R)-3-(2-methyl-1,3-benzothiazole-5-carbonyl)-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-3-8-22-15-6-4-14(19(22)24)10-21(11-15)18(23)13-5-7-17-16(9-13)20-12(2)25-17/h5,7,9,14-15H,3-4,6,8,10-11H2,1-2H3/t14-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVMRTXDPYXMHF-LSDHHAIUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2CCC(C1=O)CN(C2)C(=O)C3=CC4=C(C=C3)SC(=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)C3=CC4=C(C=C3)SC(=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)-3-[5-(3-chlorophenyl)-2-furyl]acrylonitrile](/img/structure/B5521955.png)

![2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5521961.png)

![3-({[2-(1H-pyrazol-1-yl)benzyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5521984.png)
![3-(1,3-benzodioxol-5-yl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}propanamide hydrochloride](/img/structure/B5521989.png)
![2-(3-methoxybenzyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5521997.png)
![6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5522007.png)

![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5522026.png)

![ethyl 2-[(3,4-dimethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5522043.png)
![isopropyl 4-[(3-pyridinylcarbonyl)amino]benzoate](/img/structure/B5522048.png)
![3-[2-(dimethylamino)ethyl]-8-[4-(2-thienyl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5522051.png)